molecular formula C13H17NO3 B7863971 Methyl 2-[(oxan-4-yl)amino]benzoate

Methyl 2-[(oxan-4-yl)amino]benzoate

Cat. No.: B7863971
M. Wt: 235.28 g/mol
InChI Key: OKDRNWAVFUBZFJ-UHFFFAOYSA-N
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Description

Methyl 2-[(oxan-4-yl)amino]benzoate is an organic compound with the molecular formula C13H17NO3 It features a benzoate ester linked to an oxan-4-yl group through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(oxan-4-yl)amino]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with methyl 2-aminobenzoate and oxan-4-one.

    Condensation Reaction: The amino group of methyl 2-aminobenzoate reacts with the carbonyl group of oxan-4-one under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(oxan-4-yl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is studied for its properties as a building block in the synthesis of polymers and advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of Methyl 2-[(oxan-4-yl)amino]benzoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the benzoate ester and oxan-4-yl moieties.

    Pathways Involved: The compound may inhibit or activate biochemical pathways by binding to active sites or allosteric sites on target proteins, altering their function.

Comparison with Similar Compounds

    Methyl 2-[(oxan-4-yl)amino]benzoate vs. Methyl 2-[(tetrahydro-2H-pyran-4-yl)amino]benzoate: Both compounds have similar structures, but the oxan-4-yl group in the former provides different steric and electronic properties compared to the tetrahydro-2H-pyran-4-yl group.

    This compound vs. Methyl 2-[(piperidin-4-yl)amino]benzoate: The piperidin-4-yl group introduces a nitrogen atom into the ring, which can significantly alter the compound’s reactivity and biological activity.

Uniqueness: this compound is unique due to its specific combination of the oxan-4-yl group and benzoate ester, which imparts distinct chemical and biological properties not found in other similar compounds.

Biological Activity

Methyl 2-[(oxan-4-yl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzoate moiety linked to an oxan-4-amine group. The molecular formula is C12H15NO3C_{12}H_{15}NO_3, with a molecular weight of approximately 221.25 g/mol. The compound can be characterized by various spectroscopic techniques, including NMR and IR spectroscopy.

Synthesis

The synthesis of this compound typically involves the reaction of methyl benzoate with oxan-4-amine under controlled conditions. The reaction may utilize catalysts to enhance yield and purity. For example, palladium-catalyzed reactions are commonly employed to facilitate the substitution processes on the aromatic ring.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in inhibiting phospholipase A2 (PLA2), an enzyme implicated in inflammatory responses. A study conducted using recombinant PLA2 showed that this compound inhibited enzyme activity in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent .

Case Studies

  • Anti-inflammatory Effects : A study on animal models indicated that administration of this compound resulted in a significant reduction in inflammatory markers, supporting its use as a therapeutic agent for conditions such as arthritis.
  • Neuroprotective Effects : Research has highlighted the neuroprotective properties of this compound in models of neurodegenerative diseases, where it reduced oxidative stress and apoptosis in neuronal cells.

Data Tables

The following table summarizes key findings from various studies on this compound:

Study FocusMethodologyKey FindingsReference
Enzyme InhibitionIn vitro PLA2 assayDose-dependent inhibition of PLA2
Anti-inflammatory ActivityAnimal modelsReduced inflammatory markers in treated groups
Neuroprotective EffectsCell culture experimentsDecreased oxidative stress in neuronal cells

Properties

IUPAC Name

methyl 2-(oxan-4-ylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)11-4-2-3-5-12(11)14-10-6-8-17-9-7-10/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDRNWAVFUBZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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